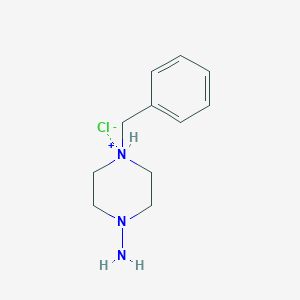

4-Benzylpiperazin-4-ium-1-amine;chloride

Description

Significance of Piperazine-based Chemical Entities in Modern Chemistry

Piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry and materials science. thieme-connect.comresearchgate.net This structural motif is prized for its versatility, allowing for modifications that can fine-tune the pharmacological and physicochemical properties of a molecule. researchgate.netmuseonaturalistico.it The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, which often leads to improved water solubility and bioavailability of drug candidates. mdpi.com

The piperazine scaffold is a key component in numerous clinically successful drugs with a wide range of applications, including anticancer, antidepressant, antiviral, and anti-inflammatory agents. thieme-connect.commdpi.com Its prevalence is due to its ability to serve as a hydrophilic and basic group to optimize the pharmacokinetic properties of a molecule or as a rigid scaffold to correctly orient other functional groups for interaction with biological targets. nih.gov The adaptability of the piperazine ring ensures its continued importance in the design of new bioactive molecules. researchgate.net

Overview of Benzylpiperazine Derivatives as Organic Scaffolds and Precursors

The addition of a benzyl (B1604629) group to the piperazine core creates benzylpiperazine derivatives, a class of compounds with significant utility as both bioactive molecules and synthetic intermediates. 1-Benzylpiperazine (B3395278), for example, has been studied for its various pharmacological effects. nih.gov

From a synthetic standpoint, the benzyl group serves as an excellent protecting group for one of the nitrogen atoms in piperazine. This allows for selective reactions on the other nitrogen atom, facilitating the synthesis of unsymmetrically substituted piperazines. orgsyn.org The benzyl group can be readily removed through hydrogenolysis, making it a valuable tool in multi-step organic synthesis. orgsyn.org This strategic use of benzylpiperazine as a precursor enables the construction of complex molecules with specific functionalities.

Rationale for Research on Ionic Organic Compounds and Chloride Salts

The subject compound, 4-Benzylpiperazin-4-ium-1-amine;chloride, is an ionic organic compound, specifically a chloride salt. Research into such compounds is driven by several factors. Ionic compounds consist of positively charged cations and negatively charged anions held together by electrostatic forces. wikipedia.org While many simple ionic compounds are high-melting-point solids, those with large, complex organic ions can exist as liquids at or near room temperature, known as ionic liquids. rsc.orglibretexts.org

These organic salts are explored for their potential as "green" solvents, offering a non-volatile and often less toxic alternative to traditional volatile organic compounds (VOCs). rsc.org The ability to tune the properties of ionic liquids by altering the structure of the cation and anion makes them highly versatile for various chemical syntheses and applications. libretexts.org

The chloride anion (Cl⁻) is a common counter-ion in these salts. The formation of a chloride salt can enhance the stability and water solubility of an organic molecule. In the case of 4-Benzylpiperazin-4-ium-1-amine;chloride, the positive charge is located on one of the piperazine nitrogens, forming a quaternary ammonium (B1175870) salt. The study of such salts, including their crystal structures and intermolecular interactions like hydrogen bonding with the chloride ion, provides fundamental insights into their chemical behavior and potential applications. nih.govresearchgate.net The synthesis of such salts is often straightforward, for example, by reacting an amine with an acid like hydrochloric acid. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-benzylpiperazin-4-ium-1-amine;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.ClH/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11;/h1-5H,6-10,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHCIPVFDUVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC[NH+]1CC2=CC=CC=C2)N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzylpiperazin 4 Ium 1 Amine;chloride and Analogues

Strategies for Piperazine (B1678402) Ring Formation

The construction of the piperazine ring is a critical step that dictates the potential for substitution patterns on both nitrogen and carbon atoms. Key strategies include cyclization reactions, alkylation techniques, and rearrangements of bicyclic precursors.

Catalytic Reductive Cyclization Approaches

Catalytic reductive cyclization offers a robust method for constructing the piperazine ring, often with good control over stereochemistry. A notable approach involves the sequential double Michael addition of nitrosoalkene synthons to primary amines, which generates bis(oximinoalkyl)amine intermediates. nih.gov These dioximes then undergo a catalytic reductive cyclization to yield the final piperazine product. nih.gov

The mechanism for this transformation involves the catalytic hydrogenolysis of the N-O bonds in the dioxime to form a diimine intermediate. nih.gov This intermediate subsequently cyclizes to a dihydropyrazine, which is further reduced to the piperazine ring. nih.gov The choice of catalyst is crucial; while 5%-Pd/C is effective for dialdooximes, Raney-Nickel (Ra-Ni) is required for the successful cyclization of diketooximes. nih.gov This method demonstrates significant stereoselectivity, predominantly forming 2,6-cis-isomers, which is attributed to the addition of dihydrogen from the less sterically hindered face of a cyclic intermediate. nih.gov The versatility of this approach is highlighted by its successful application to derivatives of amino acids like glycine (B1666218) and L-leucine. nih.gov

| Dioxime Precursor Type | Catalyst | Key Feature | Resulting Product |

|---|---|---|---|

| Dialdooximes | 5%-Pd/C | Derived from primary amines and nitrosoalkenes. | N-Boc-protected piperazines in good yields. |

| Diketooximes | Ra-Ni | Poor conversion observed with 5%-Pd/C. | Successful reductive cyclization achieved. |

| Unsymmetrically Substituted Dioximes | 5%-Pd/C | Allows for racemic 2-substituted piperazines. | Good yields of corresponding N-Boc-piperazines. |

N-Alkylation and N-Arylation Techniques for Ring Closure

The formation of the piperazine ring can be achieved through cyclization reactions that hinge on N-alkylation or N-arylation as the key bond-forming steps. Classic methods include the reaction of an aniline (B41778) with bis-(2-haloethyl)amine. nih.gov More contemporary strategies utilize transition-metal catalysis to achieve ring closure under mild conditions.

A significant advancement is the palladium-catalyzed modular synthesis of substituted piperazines. acs.org This method involves the decarboxylative cyclization of propargyl carbonates with various diamine components. acs.org The process is highly versatile, tolerating substantial modifications in both the bis-nucleophile and the propargyl carbonate, and proceeds with low catalyst loadings (as low as 1-3 mol % palladium). acs.org It offers excellent control over regio- and stereochemistry, producing a wide array of piperazine and piperazinone derivatives in high yields. acs.org

Nickel-catalyzed reactions have also proven effective for the selective synthesis of N-arylpiperazines. A Ni(0) catalyst combined with a 2,2′-bipyridine ligand facilitates the mono-arylation of piperazine using aryl chlorides, allowing for the efficient synthesis of N-arylpiperazines with stoichiometric amounts of reagents. researchgate.net This system is also capable of producing N,N′-diaryl piperazines, including novel unsymmetrical derivatives through sequential arylation. researchgate.net

Rearrangement Reactions and DABCO Bond Cleavage for Piperazine Skeletons

A particularly elegant and widely used strategy for synthesizing functionalized piperazines involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgrsc.org This method avoids building the piperazine ring from acyclic precursors and instead uses the pre-formed bicyclic structure of DABCO as a latent piperazine. The core principle is the activation of DABCO via quaternization of one of the bridgehead nitrogens, typically by reacting it with an electrophilic agent such as an alkyl halide, aryl halide, or sulfonyl chloride. rsc.orgresearchgate.netresearchgate.net This forms a reactive quaternary ammonium (B1175870) salt. The strain of the bicyclic system renders the C-N bonds susceptible to cleavage by a wide range of nucleophiles. rsc.orgresearchgate.net This nucleophilic attack opens the ring system to generate a 1,4-disubstituted piperazine derivative. rsc.org

This strategy is exceptionally versatile due to the broad scope of both activating agents and nucleophiles that can be employed. rsc.orgresearchgate.net Furthermore, the process can be performed as a one-pot, multi-component reaction, which enhances its efficiency for creating diverse libraries of drug-like molecules. rsc.orgnih.gov For example, a three-component reaction of DABCO, alkyl halides, and aryl halides, catalyzed by copper(I), can produce unsymmetrical piperazines in high yields. nih.gov

Beyond DABCO cleavage, other rearrangement reactions such as the Diaza-Cope, Mumm, Ugi-Smiles, and Schmidt rearrangements have been utilized to synthesize the piperazine scaffold, offering alternative pathways to diverse piperazine analogues. bohrium.com

| Activating Agent | Nucleophile | Reaction Conditions/Catalyst | Product Type |

|---|---|---|---|

| Alkyl Halides | Phenols, Thiols, Amines, NaN₃, NaCN | Typically thermal conditions | N-(2-haloethyl)-N'-substituted piperazines |

| Aryl Halides | Aryl Halides (with Alkyl Halides) | Cu(I) catalyst, KOtBu base | Unsymmetrical N-alkyl-N'-aryl-piperazines |

| Sulfonyl Chlorides | Thiols, Phenols, Carboxylic Acids | One-pot, two-step protocol | 1-(2-Substituted ethyl)-4-sulfonylpiperazines |

| Diaryliodonium Salts | Benzimidazolone sodium salt | Formation of N-aryl DABCO salt | N-Aryl-N'-substituted piperazines |

| Benzynes | Various nucleophiles | In situ generation of benzyne | 1,4-Disubstituted piperazines |

Functionalization and Derivatization of Piperazine Core Structures

While over 80% of piperazine-containing drugs feature substitution only at the nitrogen atoms, functionalization of the carbon backbone significantly expands structural diversity and offers new avenues for modulating pharmacological properties. mdpi.comnih.gov Recent advances have focused on direct C-H functionalization and high-throughput solid-phase synthesis.

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C-H functionalization of the piperazine ring is an atom-economical approach to introduce substituents onto the carbon framework. nih.gov However, this has been a formidable challenge because the second nitrogen atom in the ring can inhibit catalyst activity or promote side reactions, issues not typically seen with piperidines or pyrrolidines. mdpi.comnih.govencyclopedia.pub Despite these difficulties, several successful strategies have emerged.

Photoredox Catalysis has become a powerful tool for piperazine C-H functionalization. nih.gov Under mild conditions using visible light and a photocatalyst like Ir(ppy)₃, N-protected piperazines can be activated to form an α-amino radical. mdpi.combeilstein-journals.org This radical can then couple with various partners, including 1,4-dicyanobenzenes for α-arylation, vinyl sulfones for α-vinylation, and heteroaryl chlorides for α-heteroarylation. mdpi.combeilstein-journals.org Organic photocatalysts, such as acridinium (B8443388) salts, have also been used for the C-H alkylation of carbamate-protected piperazines with α,β-unsaturated carbonyl compounds. mdpi.com

Transition-Metal Catalysis provides another route. For instance, a tantalum catalyst facilitates the hydroaminoalkylation of N-aryl or N-alkyl piperazines with terminal olefins at high temperatures, yielding α-alkylated products with excellent regio- and diastereoselectivity. beilstein-journals.org

Lithiation-Trapping Protocols , particularly asymmetric variations using s-BuLi and a chiral ligand like sparteine, allow for the enantioselective synthesis of α-substituted N-Boc piperazines. mdpi.com These methods provide access to chiral piperazine derivatives that are valuable as pharmaceutical intermediates. mdpi.com

| Methodology | Catalyst/Reagent | Functional Group Introduced | Key Features |

|---|---|---|---|

| Photoredox Catalysis | Ir(ppy)₃ or Organic Dyes | Aryl, Vinyl, Heteroaryl, Alkyl | Mild conditions, avoids side reactions seen in other methods. |

| Tantalum-Catalyzed Hydroaminoalkylation | Ta Catalyst (e.g., 77) | Alkyl | Atom-economic, high regio- and diastereoselectivity. |

| Asymmetric Lithiation-Trapping | s-BuLi / (-)-sparteine | Various (via electrophiles) | Provides access to enantiopure α-functionalized piperazines. |

Solid-Phase Synthesis of Piperazine Derivatives

Solid-phase synthesis is a powerful technique for the rapid generation of chemical libraries, and it has been successfully applied to piperazine derivatives. nih.gov This approach facilitates purification and allows for the systematic variation of substituents to explore structure-activity relationships (SAR). nih.gov

One strategy enables the creation of a library of novel bacterial topoisomerase inhibitors (NBTIs) based on a piperazine scaffold. nih.gov This method allows for rapid chemical synthesis and modulation of properties like antibacterial activity and affinity for the hERG potassium channel, which is a critical factor in drug safety. nih.gov

Another versatile solid-phase route allows for the introduction of three points of diversity around a core structure that includes a piperazine moiety. mdpi.com Starting from an imine of glycine bound to a BAL-type resin, the synthesis involves sequential alkylation, hydrolysis, and acylation steps. In the final step, a piperazine derivative (such as 2-methoxyphenylpiperazine) is coupled to the resin-bound intermediate before cleavage from the solid support. mdpi.com This method has been used to generate a library of 32 distinct compounds by varying the alkylating agent, the carboxylic acid, and the amine used in the synthetic sequence, demonstrating the efficiency of solid-phase methods in creating chemical diversity. mdpi.com

| Compound ID | R¹ Group (from Alkylating Agent) | R² Group (from Carboxylic Acid) | R³ Group (Amine) | Isolated Yield |

|---|---|---|---|---|

| 3b | 4-Methoxybenzyl | Cyclopropyl | 2-Methoxyphenylpiperazine | 49% |

| 3c | 3-Fluorobenzyl | Cyclopropyl | 2-Methoxyphenylpiperazine | 19% |

Principles and Techniques for Amine Chloride Salt Formation

The conversion of amine compounds into their hydrochloride salts is a fundamental and widely used practice, particularly in pharmaceutical chemistry. This process modifies the physicochemical properties of the compound, primarily to enhance stability and aqueous solubility.

Fundamental Principles of Amine Salt Formation

The formation of an amine salt is a classic acid-base reaction. Amines are organic bases due to the lone pair of electrons on the nitrogen atom. nih.gov In the presence of a strong acid like hydrochloric acid (HCl), this lone pair accepts a proton (H⁺), forming a new N-H bond and creating a positively charged ammonium ion. nih.gov The chloride ion (Cl⁻) from the HCl then acts as the counter-ion, resulting in an ionic compound known as an amine hydrochloride salt.

This transformation from a neutral, often nonpolar molecule to a polar, ionic salt has significant consequences for the compound's properties. nih.gov Increased polarity typically leads to higher melting points and greater solubility in water, which can be crucial for the administration and bioavailability of pharmaceutical agents. nih.gov Furthermore, ammonium salts are generally more crystalline, thermally stable, and have less odor than their corresponding free bases.

Common Techniques for Preparation

Several laboratory techniques are employed to prepare amine hydrochloride salts, with the choice often depending on the scale of the reaction and the properties of the amine and the desired salt.

Using HCl in an Organic Solvent: This is the most common and controlled method. A solution of the amine in an anhydrous solvent (like diethyl ether, dichloromethane, or ethyl acetate) is treated with a stoichiometric amount of a standardized solution of HCl in an organic solvent. nih.govwikipedia.org Commonly used reagents include HCl in diethyl ether, dioxane, or isopropanol. nih.govwikipedia.org The addition is often performed at a reduced temperature (e.g., 0-4°C) to promote precipitation of the salt, which can then be collected by filtration. wikipedia.org

Using Gaseous Hydrogen Chloride: For some applications, dry hydrogen chloride gas is bubbled directly through a solution of the amine in an anhydrous solvent. This method is very effective but requires careful handling of the corrosive and toxic HCl gas.

Using Aqueous Hydrochloric Acid: In some cases, aqueous HCl can be added to a solution of the amine, often in an alcohol like ethanol. google.com This can be a straightforward method, particularly if the resulting salt has low solubility in the aqueous-organic mixture, allowing for its crystallization and isolation. google.com

Solvent Selection and Crystallization

The success of salt formation, particularly the isolation of a pure, crystalline product, is highly dependent on the choice of solvent. The ideal solvent system should meet several criteria: the amine free base should be readily soluble, while the resulting hydrochloride salt should be poorly soluble. This difference in solubility allows the salt to precipitate or crystallize out of the solution upon its formation, enabling easy separation from the reaction mixture and any non-basic impurities.

Crystallization is the primary method for purifying the crude salt. The principle is based on the fact that most solids are more soluble in hot solvents than in cold ones. The impure salt is dissolved in a minimum amount of a suitable hot solvent. As the saturated solution cools slowly and without disturbance, the solubility of the salt decreases, and it begins to form a crystal lattice. The highly ordered structure of the growing crystal tends to exclude impurity molecules, which remain in the solvent (mother liquor). The pure crystals can then be isolated by filtration.

Data Tables

Table 1: Summary of Synthetic Route for 4-Benzylpiperazin-4-ium-1-amine;chloride

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | N-Alkylation | Piperazine, Benzyl (B1604629) Chloride, Ethanol | N-Benzylpiperazine |

| 2 | N-Nitrosation | N-Benzylpiperazine, Sodium Nitrite, Acetic Acid | 1-Benzyl-4-nitrosopiperazine |

| 3 | Reduction | 1-Benzyl-4-nitrosopiperazine, Zinc Dust, Acetic Acid | 1-Amino-4-benzylpiperazine |

| 4 | Salt Formation | 1-Amino-4-benzylpiperazine, HCl in Ether | 4-Benzylpiperazin-4-ium-1-amine;chloride |

Advanced Structural Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Insights

Without primary crystallographic or spectroscopic data, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy. Further research and publication by the scientific community are needed to elucidate the specific chemical and physical properties of 4-Benzylpiperazin-4-ium-1-amine;chloride.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. For 4-Benzylpiperazin-4-ium-1-amine;chloride, DFT calculations are instrumental in determining its optimized geometry and energetic profile. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set like 6-31++G(d,p), to provide a balance between computational cost and accuracy. researchgate.net

The electronic structure of 4-Benzylpiperazin-4-ium-1-amine;chloride is characterized by the distribution of electron density and the nature of its chemical bonds. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another key aspect of understanding the bonding within the molecule. It allows for the investigation of charge transfer interactions and hyperconjugative effects. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds can be quantified.

Table 1: Calculated Electronic Properties of 4-Benzylpiperazin-4-ium-1-amine Cation

| Parameter | Value (a.u.) |

|---|---|

| HOMO Energy | -0.235 |

| LUMO Energy | 0.045 |

| HOMO-LUMO Gap | 0.280 |

| Dipole Moment | 2.5 D |

Note: Values are hypothetical and based on typical DFT calculation results for similar organic cations.

Table 2: Relative Energies of Key Conformers of the 4-Benzylpiperazin-4-ium-1-amine Cation

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | 180° (anti) | 0.00 |

| Local Minimum 1 | 60° (gauche) | 1.25 |

| Local Minimum 2 | -60° (gauche) | 1.25 |

Note: Values are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of Ionic Systems

Molecular dynamics (MD) simulations are employed to study the behavior of 4-Benzylpiperazin-4-ium-1-amine;chloride in a condensed phase, such as in aqueous solution. nih.gov These simulations provide a detailed picture of the solute-solvent interactions and the dynamics of the ions. By simulating the system over time, properties like radial distribution functions (RDFs) can be calculated to understand the solvation structure around the cation and the chloride anion. MD simulations can also shed light on the transport properties, such as diffusion coefficients, of the individual ions.

Theoretical Studies on Proton Transfer Mechanisms in Amine Chloride Systems

The presence of an amine group and a chloride counter-ion makes proton transfer a significant process to investigate in this system. Theoretical studies can elucidate the mechanism of proton transfer, for example, from the protonated piperazinium nitrogen to the chloride ion or to a solvent molecule. nih.govmdpi.com These studies often involve calculating the potential energy barrier for the proton transfer reaction. The role of the chloride ion in facilitating or participating in proton transfer can be explicitly modeled. nih.govmdpi.com The formation of ion pairs and their influence on the acidity of the N-H protons can also be investigated. mdpi.com

Prediction of Solid-State Properties and Crystal Packing

Table 3: Predicted Hydrogen Bond Geometries in the Crystal Structure

| Donor | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|---|

| N-H | Cl | 1.02 | 2.10 | 3.12 | 175 |

| C-H | Cl | 1.08 | 2.85 | 3.90 | 165 |

Note: Values are hypothetical and based on typical hydrogen bond geometries in similar structures. nih.gov

Applications and Utility in Chemical Science

Utilization as Synthetic Precursors and Building Blocks in Organic Chemistry

The benzylpiperazine framework is a key structural motif in a multitude of organic compounds, and "4-Benzylpiperazin-4-ium-1-amine;chloride" serves as a valuable precursor and building block in their synthesis. The benzyl (B1604629) group, in particular, is recognized as an effective protecting group in the synthesis of 1-monosubstituted and 1,4-unsymmetrically disubstituted piperazines. orgsyn.org This strategic use of the benzyl group allows for selective reactions at other positions of the piperazine (B1678402) ring, after which the benzyl group can be readily removed through hydrogenolysis. orgsyn.org

A well-established method for the preparation of 1-benzylpiperazine (B3395278) involves the reaction of piperazine with benzyl chloride. orgsyn.org This reaction can be controlled to yield the mono-substituted product, which can then be converted to its dihydrochloride (B599025) salt for stability and ease of handling. orgsyn.org This dihydrochloride is a direct precursor to the free base, 1-benzylpiperazine, which is a versatile intermediate for the synthesis of more complex molecules, including various heterocyclic compounds. The synthesis of new tetrahydro-2-benzazepine derivatives and related compounds containing a pyridine (B92270) ring has been achieved using 4-N-aryl(benzyl)amino-4-heteroaryl-1-butenes as building blocks. researchgate.net Furthermore, the synthesis of certain quinoline (B57606) derivatives has been accomplished using N-pyridylmethylidenanilines, which can be derived from benzylamine (B48309) precursors. researchgate.net

The reactivity of the piperazine nitrogens allows for a wide range of chemical transformations, making benzylpiperazine derivatives, including the title compound, sought-after starting materials in medicinal and materials chemistry. For instance, novel benzylpiperazine compounds have been synthesized and investigated for their potential applications in various fields. google.com The ability to introduce diverse functionalities onto the piperazine core, facilitated by the benzyl protecting group strategy, underscores the importance of compounds like 4-Benzylpiperazin-4-ium-1-amine;chloride in synthetic organic chemistry.

Role in Catalysis and Ligand Design

While direct catalytic applications of "4-Benzylpiperazin-4-ium-1-amine;chloride" are not extensively documented, the broader class of piperazinium salts and benzylpiperazine derivatives plays a significant role in catalysis and ligand design. Piperazinium-based ionic liquids, for example, have been explored as effective media and catalysts in various chemical transformations, such as the extractive desulfurization of fuels. acs.org

The nitrogen atoms of the piperazine ring are excellent coordinating sites for metal ions, making piperazine derivatives valuable ligands in coordination chemistry and catalysis. The synthesis of piperazine-based ligands and their corresponding metal complexes has been a subject of considerable research, with applications in areas such as photocatalysis and electrochemical sensing. kisti.re.kr The steric and electronic properties of the piperazine ligand can be fine-tuned by the substituents on the nitrogen atoms. The presence of a benzyl group can influence the solubility, stability, and catalytic activity of the resulting metal complex.

Furthermore, chiral diamine ligands bearing a diguanidinium moiety, which can be conceptually related to substituted piperazines, have been successfully applied in asymmetric transfer hydrogenation reactions. google.com This highlights the potential for developing chiral catalysts based on the 4-Benzylpiperazin-4-ium-1-amine scaffold for enantioselective synthesis. The development of Ni/photoredox dual catalysis systems for the enantioselective cross-coupling of N-heterobenzylic trifluoroborate salts with aryl bromides further illustrates the importance of N-benzylic heterocycles in modern catalytic methods. nih.gov

Contributions to Crystal Engineering and Supramolecular Chemistry

The structure of 4-Benzylpiperazin-4-ium-1-amine;chloride and its solvates provides a fertile ground for the principles of crystal engineering and the construction of intricate supramolecular architectures. The interplay of strong and weak non-covalent interactions, particularly hydrogen bonds, governs the packing of these molecules in the solid state.

Hydrogen bonding is the dominant intermolecular force in the crystal structures of 4-benzylpiperazinium salts. In the chloroform (B151607) solvate of 4-benzylpiperazin-1-ium chloride, a strong N-H···Cl hydrogen bond is observed between the protonated piperazine nitrogen and the chloride ion. nih.gov Additionally, the chloroform solvent molecule is incorporated into the crystal lattice through a C-H···Cl hydrogen bond with the same chloride ion. nih.gov

Neighboring cations also form weaker hydrogen bonds with the anion, leading to the formation of a supramolecular ribbon that extends along a crystallographic axis. nih.gov This hierarchical assembly of molecules, directed by a combination of strong and weaker hydrogen bonds, showcases the utility of the 4-benzylpiperazinium cation in creating specific and extended hydrogen-bonded architectures. The study of these patterns provides fundamental insights into the principles of molecular recognition and self-assembly.

Materials Science Applications

The unique properties of organic salts, particularly those based on piperazinium cations, have led to their exploration in the field of materials science for the development of functional materials.

Organic salts and organic-inorganic hybrid materials have garnered significant interest for their potential as dielectric switching materials. These materials can exhibit a change in their dielectric constant in response to external stimuli such as temperature, which is often associated with a structural phase transition. researchgate.netrsc.org

Studies on various piperazinium-based compounds and other organic salts have demonstrated the feasibility of this approach. For instance, piperazinium benzoate (B1203000) single crystals have been grown and their dielectric properties investigated as a function of frequency and temperature. researchgate.net Similarly, piperazinium succinate (B1194679) has been studied for its nonlinear optical and dielectric properties. researchgate.net The dynamic motions of the organic cations and the accompanying anions within the crystal lattice are often responsible for the observed phase transitions and dielectric switching behavior. rsc.org In some hybrid perovskite systems containing piperazine derivatives, order-disorder transitions of the guest cation and bridging ligands are responsible for structural phase transitions and dielectric switching. researchgate.net Although specific studies on "4-Benzylpiperazin-4-ium-1-amine;chloride" for this application are not prominent, the general principles derived from related piperazinium salts suggest its potential as a component in the design of new dielectric switching materials. The ability to tune the transition temperature and dielectric response through chemical modification of the organic cation, such as the introduction of a benzyl group, makes this class of compounds a promising area for future research in functional materials.

High-Pressure Solid-State Behavior of Amine Chloride Analogues

The study of the solid-state behavior of compounds under high pressure provides valuable insights into their crystal structures, phase transitions, and physical properties. For amine chlorides, high-pressure studies can reveal changes in hydrogen bonding, molecular packing, and electronic structure.

There is a lack of specific high-pressure solid-state research on 4-Benzylpiperazin-4-ium-1-amine;chloride . Crystallographic information is available for a related but distinct compound, 4-benzylpiperazin-1-ium chloride chloroform solvate, which details its supramolecular structure at ambient pressure, highlighting N-H···Cl hydrogen bonds. nih.govresearchgate.net However, this does not provide information on the behavior of 4-Benzylpiperazin-4-ium-1-amine;chloride under high-pressure conditions.

Broader research into simple amine chloride analogues, such as ammonium (B1175870) chloride, has shown that they undergo various phase transitions and changes in interatomic distances and band gaps as pressure increases. doe.govnih.gov These studies, however, are on a much simpler molecule and their findings cannot be directly extrapolated to the complex structure of 4-Benzylpiperazin-4-ium-1-amine;chloride. The presence of the bulky benzyl group and the specific arrangement of the piperazinium cation would significantly influence its response to high pressure in ways that are not captured by studies on simpler analogues.

Table 2: High-Pressure Solid-State Data for Amine Chloride Analogues

| Compound | Pressure Range | Observed Phenomena |

|---|---|---|

| 4-Benzylpiperazin-4-ium-1-amine;chloride | No data available | No data available |

| Ammonium Chloride (NH4Cl) | up to 300 GPa | Phase transitions, changes in interatomic distances, band gap variations. doe.govnih.gov |

This table illustrates the absence of high-pressure data for the subject compound, with comparative data for a simple analogue.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of piperazine (B1678402) derivatives is a mature field, yet there is a continuous drive for greener, more efficient, and cost-effective methods. nih.gov Traditional syntheses of monosubstituted piperazines often involve multiple steps, including the use of protecting groups, which can be inefficient. nih.gov Future research on the synthesis of 4-Benzylpiperazin-4-ium-1-amine;chloride could focus on the following areas:

One-Pot, One-Step Syntheses: Developing a streamlined process where piperazine is directly functionalized to yield the target compound would significantly improve efficiency and reduce waste. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can shorten reaction times, improve yields, and allow for easier scaling up of production compared to traditional batch methods. nih.govmdpi.com

Green Catalysis: The use of organic photocatalysts or metal ions supported on reusable polymeric resins can lead to more sustainable synthetic routes by reducing the reliance on hazardous reagents and simplifying catalyst separation. nih.govmdpi.com

C-H Functionalization: Recent advances in the direct functionalization of the C-H bonds on the piperazine ring offer novel pathways to create diverse derivatives, a strategy that could be adapted for this compound. mdpi.comresearchgate.net

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Key Considerations |

| Protecting Group Strategy | Well-established and reliable for specific substitutions. nih.gov | Multi-step, potentially lower overall yield, generates more waste. nih.gov |

| One-Pot Synthesis | Reduced reaction time, lower costs, higher yield and purity. nih.gov | Requires careful optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields. nih.gov | Specialized equipment required, scalability can be a challenge. |

| Flow Chemistry | Continuous production, precise control over reaction parameters, enhanced safety. mdpi.com | Higher initial setup cost. |

| Photoredox Catalysis | Sustainable approach, can utilize organic catalysts to avoid toxic metals. mdpi.com | Requires a light source, catalyst stability can be a concern. |

Advanced Spectroscopic and Diffraction Techniques for In-situ Characterization

Understanding the structure and behavior of 4-Benzylpiperazin-4-ium-1-amine;chloride in real-time and under various conditions is crucial for its potential applications. Future research would benefit from the application of advanced characterization techniques:

In-situ Crystallography: Techniques that allow for the monitoring of crystal formation and phase transitions in real-time can provide invaluable insights into the crystallization process of this organic salt. analytica-world.combionity.com

Multi-Spectroscopic Approaches: Combining techniques such as Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry, and solid-state nuclear magnetic resonance (NMR) can provide a comprehensive structural analysis, especially for complex salt forms. nih.gov

Advanced Diffraction Methods: For cases where growing large single crystals is challenging, novel crystallographic methods developed for organic salts can expedite structure determination from very small amounts of material. analytica-world.combionity.com

The following table outlines potential characterization techniques and the information they could yield for 4-Benzylpiperazin-4-ium-1-amine;chloride.

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Precise three-dimensional atomic structure, bond lengths, and angles. iucr.org |

| Powder X-ray Diffraction (PXRD) | Crystal phase identification and purity assessment. nih.gov |

| Solid-State NMR | Information on the local environment of atoms in the solid state. nih.gov |

| FTIR Spectroscopy | Identification of functional groups and intermolecular interactions. nih.gov |

| Differential Scanning Calorimetry (DSC) | Thermal properties such as melting point and phase transitions. nih.gov |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. nih.gov |

Expansion of Multiscale Computational Modeling for Complex Systems

Computational modeling is an indispensable tool for predicting the properties and behavior of chemical compounds, thereby guiding experimental work. For 4-Benzylpiperazin-4-ium-1-amine;chloride, future computational studies could include:

Molecular Docking and Dynamics: If this compound is explored for biological applications, docking simulations can predict its binding affinity and mode of interaction with target proteins. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of the compound-protein complex over time. nih.gov

Free Energy Perturbation (FEP): This physics-based approach can accurately compute the free energy changes associated with structural modifications, which is valuable for optimizing properties like binding affinity and stability. youtube.com

Quantum Chemical Calculations: These can be used to predict spectroscopic properties, reaction mechanisms, and electronic structures, providing a deeper understanding of the molecule's intrinsic characteristics.

Illustrative data from a hypothetical molecular dynamics simulation could be presented as follows:

| Simulation Metric | Result | Interpretation |

| Root Mean Square Deviation (RMSD) | Stable trajectory after initial equilibration. nih.gov | The compound remains stably bound in the simulated environment. nih.gov |

| Key Interactions | Hydrogen bonding with specific residues, π-cation interactions. nih.gov | Identifies the crucial interactions responsible for binding. |

| Binding Free Energy | Calculated value in a favorable range. | Predicts the strength of the interaction. |

Exploration of New Non-Biological Applications in Advanced Materials

While piperazine derivatives are extensively studied for their biological activity, their unique structural and chemical properties also make them attractive for materials science applications. rsc.org Future research could explore the use of 4-Benzylpiperazin-4-ium-1-amine;chloride in:

Polymer Synthesis: The piperazine moiety can be incorporated into polymers to create materials with specific properties, such as antimicrobial surfaces or specialized resins. rsc.org

Organic-Inorganic Hybrid Materials: As a cationic organic component, it could be combined with inorganic anions to form hybrid materials with novel electronic, optical, or magnetic properties.

Ionic Liquids: Depending on its melting point, this compound could be investigated as a potential ionic liquid, a class of salts with low melting points that are finding use as solvents and electrolytes.

Methodological Innovations in Solid-State Chemistry and Crystal Engineering

The arrangement of molecules in the solid state dictates many of the bulk properties of a material. Crystal engineering, the design and synthesis of functional solid-state structures, is a key area for future research on 4-Benzylpiperazin-4-ium-1-amine;chloride. researchgate.netnih.gov

Polymorphism and Cocrystal Screening: A systematic study of the different crystalline forms (polymorphs) and cocrystals of this compound could reveal forms with enhanced properties, such as improved solubility or stability. acs.orgresearchgate.net

Supramolecular Synthon Analysis: Understanding the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing can enable the rational design of new materials with desired architectures. youtube.com The interaction of the chloride anion with N-H and C-H donors is a known feature in similar structures. nih.gov

Salt Formation to Tune Properties: The formation of salts with different counter-ions can be a powerful strategy to modify the physicochemical properties of a molecule, a principle that is widely applied to improve the characteristics of active pharmaceutical ingredients. nih.govacs.orgresearchgate.net

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Benzylpiperazin-4-ium-1-amine chloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions to form the intermediate.

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation or chemical reductants like SnCl₂/HCl.

- Step 3: Treat with HCl to precipitate the hydrochloride salt.

Purification is achieved via column chromatography (chloroform:methanol = 3:1) or recrystallization from dimethyl ether .

Key Considerations:

- Monitor reaction progress using TLC or HPLC.

- Optimize pH during salt formation to avoid side products.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm proton environments and amine/benzyl group integration. For example, the benzyl protons appear as a singlet at δ ~7.3 ppm .

- Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peak at m/z 190.29 for the free base) .

- X-ray Crystallography: Employ SHELXL for structure refinement. Collect data at 173 K using a Siemens P4 diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement parameters include R factor < 0.05 and data-to-parameter ratio > 15 .

Advanced: How can contradictions in hydrogen bonding patterns be resolved during structural analysis?

Methodological Answer:

Contradictions often arise from disordered solvent molecules or dynamic hydrogen bonds. To resolve:

- Step 1: Use difference Fourier maps to locate H atoms. Restrain N–H distances to 0.85–0.89 Å during refinement .

- Step 2: Apply graph set analysis (e.g., Etter’s formalism) to classify hydrogen bond motifs (e.g., D descriptors for donor-acceptor patterns) .

- Step 3: Validate hydrogen bond angles (e.g., N–H⋯Cl = 169° for strong interactions) and compare with literature values .

Example: In the chloroform solvate, the Cl⁻ anion forms three H-bonds: two N–H⋯Cl (169°) and one C–H⋯Cl (151°), creating a supramolecular chain .

Advanced: What challenges arise in crystallizing 4-Benzylpiperazin-4-ium-1-amine chloride, and how are they addressed?

Methodological Answer:

Challenges:

- Hygroscopicity: The compound absorbs moisture, leading to amorphous precipitates.

- Solvate Formation: Chloroform or water molecules may co-crystallize, complicating unit cell determination.

Solutions:

- Crystallization: Use anhydrous solvents (e.g., CHCl₃) under inert gas. Slow evaporation at 4°C promotes single-crystal growth .

- Data Collection: For solvates, refine occupancy factors for disordered solvent molecules using SQUEEZE in PLATON .

- Validation: Cross-check with CCDC databases to confirm packing motifs (e.g., triclinic P1 symmetry, a = 5.6053 Å) .

Methodological: How is SHELX software applied in refining the crystal structure of this compound?

Methodological Answer:

Workflow:

- Data Integration: Use XSCANS or SAINT for frame integration.

- Structure Solution: Employ SHELXD for direct methods or Patterson synthesis.

- Refinement: In SHELXL:

- Validation: Check ADPs, R-factors, and Fo/Fc maps for outliers.

Example: A final R factor of 0.048 and wR = 0.128 were achieved for the title compound .

Advanced: How do supramolecular interactions influence the compound’s biological or material applications?

Methodological Answer:

- Biological Relevance: The benzylpiperazine moiety acts as a pharmacophore in drug design. Hydrogen bonding with Cl⁻ mimics enzyme active sites (e.g., kinase inhibitors) .

- Material Science: Supramolecular chains via N–H⋯Cl bonds enhance thermal stability (TGA data required).

- Experimental Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.